DIMETHYL SELENIDE

Catalog No.
S604910
CAS No.
593-79-3
M.F
C2H6Se
M. Wt
109.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIMETHYL SELENIDE

CAS Number

593-79-3

Product Name

DIMETHYL SELENIDE

IUPAC Name

methylselanylmethane

Molecular Formula

C2H6Se

Molecular Weight

109.04 g/mol

InChI

InChI=1S/C2H6Se/c1-3-2/h1-2H3

InChI Key

RVIXKDRPFPUUOO-UHFFFAOYSA-N

SMILES

C[Se]C

Solubility

0.22 M
24.4 mg/g water
Very soluble in ether, ethanol, chloroform
24.4 mg/mL at 25 °C

Synonyms

dimethyl selenide, dimethylselenide, dimethylselenide, 75Se-labeled, DMe-selenide

Canonical SMILES

C[Se]C

Antioxidant and Anti-inflammatory Properties:

  • Studies suggest that DMSe may have antioxidant and anti-inflammatory properties.
  • Research indicates that DMSe may help reduce oxidative stress and inflammation, potentially contributing to the prevention of chronic diseases like cancer and heart disease.

Cancer Research:

  • DMSe's potential role in cancer prevention and treatment is being explored in ongoing research.
  • Studies suggest that DMSe may exhibit anti-proliferative and pro-apoptotic effects on certain cancer cells, meaning it may inhibit their growth and promote cell death.

Environmental Science:

  • DMSe plays a crucial role in the global sulfur cycle, impacting climate regulation.
  • Marine phytoplankton, microscopic organisms in the ocean, produce DMSe, which contributes to cloud formation and reflects sunlight back into space, influencing global temperatures.

Toxicology and Safety:

  • Research is ongoing to understand the potential risks and safety considerations associated with DMSe supplementation.
  • While some studies suggest potential benefits, it's crucial to note that DMSe can be toxic at high doses, and its safety for human consumption in large amounts is not yet fully established.

Dimethyl selenide is an organoselenium compound with the molecular formula (CH₃)₂Se. It is a colorless, volatile liquid characterized by a strong, garlic-like odor. This compound is the simplest selenoether and occurs naturally in trace amounts in anaerobic environments, primarily due to the biomethylation of selenium compounds. Dimethyl selenide plays a significant role in the biogeochemical cycling of selenium and is produced by various microorganisms in marine and freshwater ecosystems .

Dimethyl selenide has a strong garlic-like odor, which can be unpleasant at high concentrations. It is considered toxic and can irritate the skin, eyes, and respiratory system upon exposure [7]. Limited data is available on its chronic effects. Always handle dimethyl selenide with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Cited Sources

  • Wikipedia: Dimethyl selenide (accessed May 2, 2024)
  • Christen et al., 2009 Christen, S., Singh, N., Chandra, G., & Learman, D. R. (2009). Dimethyl selenide emissions from a Florida coastal lagoon. Environmental Microbiology, 11(12), 3313-3322.
  • Fan et al., 2002: Fan, T., Hu, Q., & Wang, W. (2002). Selenium distribution and speciation in natural waters from a transect of the East China Sea. Chemosphere, 47(6), 641-649.
  • Sigma-Aldrich: Dimethyl selenide (accessed May 2, 2024)
  • Thermo Scientific Chemicals: Dimethyl selenide (accessed May 2, 2024)
  • [Ip et al
, particularly those involving oxidation and halogenation. For example, it reacts with hypobromous acid (HOBr) to form several products, demonstrating its high reactivity. The second-order rate constant for the reaction of dimethyl selenide with hypobromous acid at pH 8 is approximately 7.1×107M1s17.1\times 10^7\,\text{M}^{-1}\text{s}^{-1} . Additionally, it can undergo fragmentation reactions when exposed to ozone and hydroxyl radicals, leading to the formation of smaller selenium-containing compounds .

Dimethyl selenide exhibits biological activity as a selenium source for various organisms. Selenium is an essential micronutrient, playing critical roles in antioxidant defense and thyroid hormone metabolism. In aquatic environments, dimethyl selenide can be produced through biological methylation processes from inorganic selenium species like selenite and selenate . Its presence in biological systems has implications for both nutrition and toxicity, as high concentrations can lead to adverse effects.

Dimethyl selenide can be synthesized through several methods:

  • Methylation of Selenides: The most common method involves treating sodium selenide (Na₂Se) with methyl iodide (CH₃I):
    Na2Se+2CH3I(CH3)2Se+2NaI\text{Na}_2\text{Se}+2\text{CH}_3\text{I}\rightarrow (\text{CH}_3)_2\text{Se}+2\text{NaI}
    This reaction highlights the electrophilic nature of methyl iodide as a methylating agent .
  • Biomethylation: In natural settings, dimethyl selenide is produced by microorganisms that methylate inorganic selenium compounds as part of their metabolic processes .

Dimethyl selenide has several applications across different fields:

  • Agriculture: It is used as a selenium supplement in animal feed to prevent selenium deficiency.
  • Environmental Science: Dimethyl selenide serves as a marker for biogenic processes in aquatic environments and is studied for its role in the global sulfur and selenium cycles.
  • Chemical Research: Its reactivity makes it a valuable compound for studying organoselenium chemistry and developing new synthetic methodologies .

Studies on the interactions of dimethyl selenide with other compounds reveal its significant reactivity profile. For instance, when reacting with hypobromous acid, dimethyl selenide competes with other organic selenium compounds such as dimethyl diselenide and N-acetylated-selenomethionine. The kinetics of these interactions indicate that while dimethyl selenide reacts rapidly, its reactivity is lower compared to its sulfur analog, dimethyl sulfide .

Dimethyl selenide shares similarities with several other organoselenium compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
Dimethyl sulfide(CH₃)₂SSulfur analog; more stable than dimethyl selenide
Dimethyl diselenide(CH₃)₂Se₂Contains two selenium atoms; higher molecular weight
Diphenyl selenide(C₆H₅)₂SeAromatic compound; used in organic synthesis
SelenomethionineC₅H₁₁NSeNaturally occurring amino acid; important for nutrition
SelenocystineC₃H₇NSeContains selenium in a cysteine framework; involved in redox reactions

Dimethyl selenide's uniqueness lies in its volatility and specific reactivity patterns compared to these similar compounds. Its role as an intermediate in biochemical pathways further distinguishes it from others within the organoselenium family .

Dimethyl selenide was first synthesized in the early 20th century through the reaction of selenium-containing precursors with methylating agents. Key milestones include:

  • Early Synthesis (1930s–1950s):
    • Selenium Selenide and Methyl Iodide: Sodium selenide ($$ \text{Na}2\text{Se} $$) reacted with methyl iodide ($$ \text{CH}3\text{I} $$) to yield DMSe, a method still referenced for its simplicity.
    • Oxidative Pathways: Later studies explored oxidation of dimethyl selenide with 3-chloroperoxybenzoic acid (m-CPBA) to form dimethyl selenone, a precursor in biomethylation studies.
  • Modern Refinements:
    • Controlled Chamber Experiments: Recent work utilizes ozone ($$ \text{O}_3 $$) and hydroxyl radicals ($$ \text{OH} $$) to study DMSe’s atmospheric oxidation, forming secondary organic aerosols (SOA) with significant oxidative potential.

Table 1: Synthesis Methods and Yields

MethodReagents/ConditionsYieldSource
$$ \text{Na}2\text{Se} + 2\text{CH}3\text{I} $$Aqueous solution, 50°CHigh
m-CPBA oxidationMethylene chloride, 20°C, 2 hours50%
Microbial reductionPseudomonas fluorescens culturesVariable

Role in Environmental Selenium Cycling

DMSe is a critical intermediate in selenium’s biogeochemical cycle, particularly in marine and terrestrial ecosystems:

Biomethylation Pathways

  • Microbial and Plant Metabolism:
    • Bacteria and Phytoplankton: DMSe is produced via microbial reduction of inorganic selenium oxyanions (e.g., $$ \text{SeO}_4^{2-} $$) and plant metabolism.
    • Volatility and Transport: Its high vapor pressure ($$ \text{bp} = 58.6^\circ \text{C} $$) enables atmospheric transport, linking aquatic and terrestrial systems.

Atmospheric Oxidation and Fate

  • Ozonolysis and Hydroxyl Radical Reactions:
    • Ozone ($$ \text{O}3 $$): DMSe reacts with $$ \text{O}3 $$ at $$ 7.4 \times 10^{-17} \, \text{cm}^3 \, \text{molec}^{-1} \, \text{s}^{-1} $$, forming dimethyl selenoxide ($$ \text{(CH}3)2\text{SeO} $$).
    • Hydroxyl Radicals ($$ \text{OH} $$): DMSe undergoes H-abstraction, producing formaldehyde and methaneselenol ($$ \text{CH}_3\text{SeH} $$).

Table 2: Environmental Properties and Reactions

Property/ReactionValue/OutcomeSource
Boiling point58.6°C
Atmospheric lifetime ($$ \text{O}_3 $$)7.6 hours (at 20 ppbv $$ \text{O}_3 $$)
Major oxidation products$$ \text{(CH}3)2\text{SeO}, \, \text{CH}_3\text{SeOH} $$

Comparative Analysis with Sulfur Analogues

DMSe’s reactivity and structure differ markedly from its sulfur counterpart, dimethyl sulfide (DMS):

Structural and Bonding Differences

  • Bond Lengths and Angles:
    • Se–C Bonds: Longer ($$ \sim 1.94 \, \text{Å} $$) and weaker than S–C bonds in DMS.
    • C–Se–C Angle: $$ 96.2^\circ $$, slightly narrower than DMS’s $$ 98^\circ $$, influencing reactivity.

Reactivity in Atmospheric and Biological Systems

  • Oxidation Kinetics:
    • HOBr Reactions: DMSe reacts slower with hypobromous acid than DMS, suggesting limited marine abatement.
    • Radical Reactions: DMSe’s higher electron density at Se enhances radical scavenging, altering product distributions (e.g., CH$$3$$SeOH vs. CH$$3$$SHO).

Table 3: Comparative Properties with DMS

PropertyDMSeDMSSource
Bond length (Se/S–C)1.94 Å1.78 Å
Boiling point58.6°C37.7°C
Reaction rate with $$ \text{OH} $$$$ 5 \, \text{min} $$ (NO$$_3$$ dominance)$$ 3 \, \text{h} $$ (OH dominance)

Bond Geometry and Electronic Configuration

Carbon-Selenium Bond Length and Angular Characteristics

The molecular geometry of dimethyl selenide has been precisely characterized through advanced spectroscopic techniques. The carbon-selenium bond length measures 1.943 Ångströms, establishing the fundamental covalent bonding parameter for this selenoether [1] [2]. The carbon-selenium-carbon bond angle is determined to be 96.2 degrees, indicating a bent molecular geometry characteristic of chalcogen-centered compounds [1] [2].

Gas electron diffraction studies have provided complementary structural data, revealing similar dimensional parameters with a carbon-selenium bond length of 1.98 Ångströms and a carbon-selenium-carbon bond angle of 98 degrees [1]. These measurements demonstrate excellent agreement between different analytical techniques and confirm the consistency of the molecular structure determination.

The carbon-hydrogen bond length within the methyl groups has been measured at 1.093 Ångströms, providing complete geometric characterization of the molecule [2]. The structural parameters indicate that dimethyl selenide adopts a configuration consistent with theoretical expectations for selenium's electronic structure and bonding characteristics.

Bond ParameterMicrowave SpectroscopyGas Electron Diffraction
Carbon-Selenium Bond Length (Å)1.9431.98
Carbon-Selenium-Carbon Bond Angle (°)96.298
Carbon-Hydrogen Bond Length (Å)1.093-

Microwave Spectroscopic Studies

Comprehensive microwave spectroscopic investigations have provided detailed insights into the structural and dynamic properties of dimethyl selenide [6]. These studies have elucidated the dipole moment, molecular structure, and internal rotation characteristics of the compound, establishing a comprehensive understanding of its electronic configuration [6].

The microwave spectrum analysis has revealed specific rotational transitions that correspond to the molecule's symmetry properties and electronic distribution [6]. The spectroscopic data confirm the bent geometry and provide precise measurements of the rotational constants, which are directly related to the molecular structure and mass distribution [6].

Internal rotation studies within the microwave spectroscopic framework have characterized the energy barriers associated with methyl group rotation around the carbon-selenium bonds [6]. These measurements provide fundamental information about the conformational flexibility and intramolecular dynamics of dimethyl selenide [6].

Thermodynamic Parameters

Enthalpy of Vaporization

The enthalpy of vaporization for dimethyl selenide has been experimentally determined to be 31.90 kilojoules per mole [9] [12]. This thermodynamic parameter represents the energy required to convert the liquid phase to the gas phase at constant temperature and pressure, providing crucial information for understanding the intermolecular forces and volatility characteristics of the compound [9] [12].

The relatively moderate enthalpy of vaporization indicates intermediate volatility compared to other organochalcogen compounds [9]. For comparative reference, dimethyl diselenide exhibits a significantly higher enthalpy of vaporization of 74.92 kilojoules per mole, demonstrating the influence of molecular size and intermolecular interactions on phase transition energetics [9] [12].

Temperature-dependent vapor pressure measurements have been conducted using the isoteniscope method, providing the experimental basis for enthalpy of vaporization calculations through the Clausius-Clapeyron equation [12]. The slope of the logarithmic vapor pressure versus inverse temperature relationship yields the enthalpy of vaporization according to established thermodynamic principles [12].

Phase Change Behavior

Vapor pressure measurements reveal that dimethyl selenide exhibits a vapor pressure of 32.03 kilopascals at 25 degrees Celsius, indicating significant volatility under ambient conditions [9] [12]. This high vapor pressure contributes to the compound's environmental mobility and atmospheric presence [9] [12].

The solubility of dimethyl selenide in water has been determined to be 0.0244 grams per gram of water, corresponding to 0.2238 moles per 1000 grams of water at 25 degrees Celsius [12]. This moderate aqueous solubility reflects the compound's amphiphilic character, with hydrophobic methyl groups and a polarizable selenium center [12].

Henry's law constant for dimethyl selenide has been calculated as 143 kilopascals per kilogram per mole, or equivalently 0.144 kilopascals cubic meters per mole [9] [12]. The dimensionless Henry's law constant of 0.058 indicates that at equilibrium, the water concentration is approximately 17 times greater than the air concentration [12].

Thermodynamic PropertyValueUnits
Enthalpy of Vaporization31.90kJ/mol
Vapor Pressure (25°C)32.03kPa
Water Solubility (25°C)0.0244g/g H₂O
Henry's Law Constant143kPa·kg/mol
Dimensionless Henry's Constant0.058-

Spectroscopic Fingerprints

Infrared and Raman Spectral Features

The infrared and Raman spectroscopic characteristics of dimethyl selenide have been investigated to elucidate its vibrational properties and molecular symmetry [15]. These spectroscopic techniques provide complementary information about the molecular vibrations and structural features of the compound [15].

Raman spectroscopy measurements of liquid dimethyl selenide have revealed specific polarization parameters and vibrational band characteristics [15]. The observed band contours, band types, and spectral simplicity are consistent with theoretical expectations for a molecule possessing D3d symmetry with a linear carbon-selenium-carbon skeleton [15]. The mutual exclusion principle observed between Raman and infrared active modes confirms the centrosymmetric nature of the molecular structure [15].

Infrared spectroscopic analysis has identified characteristic absorption bands corresponding to specific molecular vibrations [14]. Gas-phase infrared spectroscopy has revealed distinct absorption features that can be used for quantitative analysis and structural confirmation [14]. The spectral deconvolution techniques have enabled the identification of dimethyl selenide in complex mixtures through its unique vibrational fingerprint [14].

The vibrational analysis demonstrates excellent agreement between experimental observations and theoretical predictions based on the established molecular geometry [15]. The spectroscopic data support the bent molecular structure with the selenium atom as the central bonding element [15].

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy has provided comprehensive characterization of dimethyl selenide's molecular structure and dynamic behavior [17] [18] [21]. Proton nuclear magnetic resonance spectra reveal a single signal corresponding to the equivalent methyl groups, confirming the molecular symmetry and rapid exchange processes [15] [17].

The proton nuclear magnetic resonance chemical shift appears at 1.90 parts per million in benzene solution, providing a characteristic fingerprint for compound identification [17]. Coupling constants have been determined, including carbon-13 to proton coupling of 140.3 hertz and selenium-77 to proton coupling of 10.5 hertz [17]. These coupling patterns provide detailed information about the electronic environment and bonding characteristics [17].

Carbon-13 nuclear magnetic resonance spectroscopy has revealed the carbon chemical environment within the methyl groups [19] [22]. The carbon-13 to selenium-77 coupling constant has been measured as -62.0 hertz, indicating the direct bonding relationship and electronic interaction between these nuclei [17] [22].

Selenium-77 nuclear magnetic resonance studies have provided direct observation of the selenium nucleus, offering unique insights into the electronic structure and bonding environment of the central selenium atom [22] [23]. The selenium nuclear magnetic resonance chemical shift and coupling patterns serve as diagnostic tools for structural characterization and confirmation [22] [23].

Nuclear Magnetic Resonance ParameterValueUnits
¹H Chemical Shift (benzene)1.90ppm
¹³C-¹H Coupling Constant140.3Hz
⁷⁷Se-¹H Coupling Constant10.5Hz
¹³C-⁷⁷Se Coupling Constant-62.0Hz

Physical Description

Liquid

Color/Form

Liquid

Boiling Point

55.0 °C
57 °C

Vapor Density

3.75

Density

1.4077 g/cu cm at 15 °C

Odor

Garlic odo

Melting Point

-87.2 °C
-87.2°C

UNII

YK0R6JKT6H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

239.99 mmHg
32 kPa

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

593-79-3

Wikipedia

Dimethylselenide

Interactions

The anticarcinogenic activity of selenium in animal models is well established. The active forms of selenium involved have not been identified to date, but conversion of selenium via hydrogen selenide (H2Se) to methylated forms such as dimethylselenide and trimethylselenonium ion is an important metabolic fate. By controlling the entry of selenium into various points within this pathway through selection of appropriate starting compounds, it is possible to pinpoint more closely the form(s) of selenium responsible for its anticarcinogenic activity. Selenobetaine in the chloride form [(CH3)2Se+CH2COOH] and its methyl ester are extensively metabolized in the rat to mono-, di-, and trimethylated selenides, largely bypassing the inorganic H2Se intermediary pool. The chemopreventive efficacy of these selenobetaines was determined at 1 and 2 ppm selenium supplemented in the diet throughout the duration of the experiment using the dimethylbenz(a)anthracene induced mammary tumor model in rats. There was a dose-dependent inhibitory response to both compounds, and they appeared to be slightly more active than selenite. These doses were without any adverse effects on the animals. Coadministration of selenobetaine with arsenite (5 ppm arsenic) enhanced the tumor-suppressive effect of selenobetaine, although arsenic by itself was totally inactive. Arsenite is known to inhibit certain steps in selenium methylation. The substantial prophylactic efficacy of methylated selenides and the enhancement by arsenite suggest that partially methylated forms of selenium may be directly involved in the anticarcinogenic action of selenium.
2-month-old male rats kept on a standard laboratory diet containing 0.06 ug Se/g dry weight were found to be more sensitive to the toxic action of selenite than female rats of corresponding age. This sex-dependent difference was not found in 20-day-old animals. Previous sc administration of 1 umol of selenium in the form of sodium selenite lowered the sensitivity of male rats to the toxic effects of selenite. The protective effect of this dose persisted for 18 days. A similar protective action against the lethal effects of selenite in adult male rats was exhibited by sodium selenate, selenomethionine, and dimethylselenide, all in an amount equal to 1 umol of selenium; pretreatment with trimethylselenonium iodide showed only an insignificant mortality decrease. Three days intake of deionized water with an addition of 0.1 or 1.0 ug selenium/mL also protected male rats against lethal doses of selenite. Peroral pretreatment of adult females did not decrease their sensitivity to the lethal effects of selenite.

Dates

Modify: 2023-08-15

Water-Mediated Selenium Hydrogen-Bonding in Proteins: PDB Analysis and Gas-Phase Spectroscopy of Model Complexes

Kamal K Mishra, Santosh K Singh, Satish Kumar, Gulzar Singh, Biplab Sarkar, M S Madhusudhan, Aloke Das
PMID: 31268326   DOI: 10.1021/acs.jpca.9b04159

Abstract

High-resolution X-ray crystallography and two-dimensional NMR studies demonstrate that water-mediated conventional hydrogen-bonding interactions (N-H···N, O-H···N, etc.) bridging two or more amino acid residues contribute to the stability of proteins and protein-ligand complexes. In this work, we have investigated single water-mediated selenium hydrogen-bonding interactions (unconventional hydrogen-bonding) between amino acid residues in proteins through extensive protein data bank (PDB) analysis coupled with gas-phase spectroscopy and quantum chemical calculation of a model complex consisting of indole, dimethyl selenide, and water. Here, indole and dimethyl selenide represent the amino acid residues tryptophan and selenomethionine, respectively. The current investigation demonstrates that the most stable structure of the model complex observed in the IR spectroscopy mimics single water-mediated selenium hydrogen-bonded structural motifs present in the crystal structures of proteins. The present work establishes that water-mediated Se hydrogen-bonding interactions are ubiquitous in proteins and the number of these interactions observed in the PDB is more than that of direct Se hydrogen-bonds present there.


Determination of dimethyl selenide and dimethyl sulphide compounds causing off-flavours in bottled mineral waters

Marta Guadayol, Montserrat Cortina, Josep M Guadayol, Josep Caixach
PMID: 26852288   DOI: 10.1016/j.watres.2016.01.016

Abstract

Sales of bottled drinking water have shown a large growth during the last two decades due to the general belief that this kind of water is healthier, its flavour is better and its consumption risk is lower than that of tap water. Due to the previous points, consumers are more demanding with bottled mineral water, especially when dealing with its organoleptic properties, like taste and odour. This work studies the compounds that can generate obnoxious smells, and that consumers have described like swampy, rotten eggs, sulphurous, cooked vegetable or cabbage. Closed loop stripping analysis (CLSA) has been used as a pre-concentration method for the analysis of off-flavour compounds in water followed by identification and quantification by means of GC-MS. Several bottled water with the aforementioned smells showed the presence of volatile dimethyl selenides and dimethyl sulphides, whose concentrations ranged, respectively, from 4 to 20 ng/L and from 1 to 63 ng/L. The low odour threshold concentrations (OTCs) of both organic selenide and sulphide derivatives prove that several objectionable odours in bottled waters arise from them. Microbial loads inherent to water sources, along with some critical conditions in water processing, could contribute to the formation of these compounds. There are few studies about volatile organic compounds in bottled drinking water and, at the best of our knowledge, this is the first study reporting the presence of dimethyl selenides and dimethyl sulphides causing odour problems in bottled waters.


Real-time quantification of traces of biogenic volatile selenium compounds in humid air by selected ion flow tube mass spectrometry

Kristýna Sovová, Violetta Shestivska, Patrik Španěl
PMID: 22548680   DOI: 10.1021/ac300609m

Abstract

Biological volatilization of selenium, Se, in a contaminated area is an economical and environmentally friendly approach to phytoremediation techniques, but analytical methods for monitoring and studying volatile compounds released in the process of phytovolatilization are currently limited in their performance. Thus, a new method for real time quantification of trace amounts of the vapors of hydrogen selenide (H(2)Se), methylselenol (CH(3)SeH), dimethylselenide ((CH(3))(2)Se), and dimethyldiselenide ((CH(3))(2)Se(2)) present in ambient air adjacent to living plants has been developed. This involves the characterization of the mechanism and kinetics of the reaction of H(3)O(+), NO(+), and O(2)(+•) reagent ions with molecules of these compounds and then use of the rate constants so obtained to determine their absolute concentrations in air by selected ion flow tube mass spectrometry, SIFT-MS. The results of experiments demonstrating this method on emissions from maize (Zea mays) seedlings cultivated in Se rich medium are also presented.


Metabolism of L-selenomethionine and selenite by probiotic bacteria: in vitro and in vivo studies

Woravimol Krittaphol, Philip A Wescombe, Christine D Thomson, Arlene McDowell, John R Tagg, J Paul Fawcett
PMID: 21494803   DOI: 10.1007/s12011-011-9057-2

Abstract

Since selenium supplements have been shown to undergo biotransformation in the gut, probiotic treatment in combination with selenium supplements may change selenium disposition. We investigated the metabolism of L-selenomethionine (SeMet) and selenite by probiotic bacteria in vitro and the disposition of selenium after probiotic treatment followed by oral dosing with SeMet and selenite in rats. When SeMet was incubated anaerobically with individual antibiotic-resistant probiotic strains (Streptococcus salivarius K12, Lactobacillus rhamnosus 67B, Lactobacillus acidophilus L10, and Bifidobacterium lactis LAFTI® B94) at 37°C for 24 h, 11-18% was metabolized with 44-80% of SeMet lost being converted to dimethyldiselenide (DMDSe) and dimethylselenide (DMSe). In similar incubations with selenite, metabolism was more extensive (26-100%) particularly by the lactobacilli with 0-4.8% of selenite lost being converted to DMSe and DMDSe accompanied by the formation of elemental selenium. Four groups of rats (n = 5/group) received a single oral dose of either SeMet or selenite (2 mg selenium/kg) at the time of the last dose of a probiotic mixture or its vehicle (lyoprotectant mixture used to maintain cell viability) administered every 12 h for 3 days. Another three groups of rats (n = 3/group) received a single oral dose of saline or SeMet or selenite at the same dose (untreated rats). Serum selenium concentrations over the subsequent 24 h were not significantly different between probiotic and vehicle treated rats but appeared to be more sustained (SeMet) or higher (selenite) than in the corresponding groups of untreated rats. Probiotic treated rats given SeMet also had selenium concentrations at 24 h that were significantly higher in liver and lower in kidney than untreated rats given SeMet. Thus, treatment with probiotics followed by SeMet significantly affects tissue levels of selenium.


Human indole(ethyl)amine-N-methyltransferase (hINMT) catalyzed methylation of tryptamine, dimethylsulfide and dimethylselenide is enhanced under reducing conditions - A comparison between 254C and 254F, two common hINMT variants

Brian Torres, James S Tyler, Kenneth A Satyshur, Arnold E Ruoho
PMID: 31310642   DOI: 10.1371/journal.pone.0219664

Abstract

Phenylalanine and cysteine comprise common miss-sense variants (i.e., single nucleotide polymorphisms [SNPs]) at amino acid position 254 of the human indole(ethyl)amine-N-methyltransferase (hINMT). The phenylalanine variant, which occurs in linkage disequilibrium with two 3' UTR SNPs, has been reported to associate with elevated urine levels of trimethylselenonium (TMSe), the Se-methylated product of volatile dimethylselenide. hINMT allozymes expressing either cysteine (254C) or phenylalanine (254F) at position 254 were compared for enzyme activity (i.e., Km and Vmax) towards the INMT substrates tryptamine, dimethylsulfide (DMS) and dimethylselenide (DMSe) in vitro. The SNP 254C had a higher Vmax for DMS and tryptamine in the presence of reducing agent than in its absence. Conversely, Vmax for 254F was insensitive to the presence or absence of reducing agent for these substrates. SNP 254F showed a lower Km for tryptamine in the absence of reducing agent than 254C. No statistically significant difference in Vmax or Km was observed between 254C and 254F allozymes in the presence of reducing agent for DMSe, The Km values for DMSe methylation were about 10-fold (254C) or 6-fold (254F) more favorable than for tryptamine methylation with reducing agent present. These findings indicated that: 1) That phenylalanine at position 254 renders hINMT methylation of substrates DMS and tryptamine insensitive to a non reducing environment. 2) That human INMT harbors significant thioether-S-methyltransferase (TEMT) activity with a higher affinity for DMSe than tryptamine, 3) The reduction of a 44C/254C disulfide bond in hINMT that increases Vmax is proposed.


Formation of methylselenol, dimethylselenide and dimethyldiselenide in in vitro metabolism models determined by headspace GC-MS

Charlotte Gabel-Jensen, Kristoffer Lunøe, Bente Gammelgaard
PMID: 21069149   DOI: 10.1039/b914255j

Abstract

The aim of this study was to identify the presence of MeSeH in metabolic reactions. An analytical method based on direct headspace GC-MS, eliminating loss of volatile species during sample pretreatment procedures, was developed for this purpose. The in vitro conversion of selenium compounds to the volatile species methylselenol, MeSeH, dimethyl selenide, DMeSe and dimethyl diselenide, DMeDSe was investigated. The analytical method was evaluated by means of standards of dimethyl diselenide, dimethyl selenide. The corresponding sulfides were found unsuitable as internal standards as they interacted with the selenides. The limit of detection was 0.25 μmol L(-1) (20 μg L(-1)) for the selenide as well as the diselenide. Formation of MeSeH was not observed in significant amount when selenomethionine was incubated with the enzyme l-methionine-γ-lyase; instead large amounts of DMeDSe were formed. In aqueous solution, methylseleninic acid, MeSeA reacted spontaneously with glutathione, GSH to form DMeDSe. In strongly reducing environments, however, MeSeH was also observed. When the formed MeSeH was trapped with iodoacetic acid, no DMeDSe was detected indicating that DMeDSe formation was due to spontaneous oxidation of MeSeH. These findings imply that DMeDSe may be a marker for the production of MeSeH in in vitro models. When MeSeA, Se-methylselenocysteine, Se-MeSeCys and SeMet were incubated with Jurkat cells, DMeDSe formation was only observed in the case of MeSeA. Trace amounts of DMeSe was observed in the vial with MeSeA as well as Se-MeSeCys. When DMeSe and DMeDSe were added to plasma, the sensitivity of only DMeDSe decreased significantly, implicating that DMeDSe underwent a reaction with plasma hindering the volatilization. This emphasizes that results from in vitro selenium metabolism studies may not be uncritically interpreted as consistent with the in vivo reality.


Capabilities of HPLC with APEX-Q nebulisation ICP-MS and ESI MS/MS to compare selenium uptake and speciation of non-malignant with different B cell lymphoma lines

Heidi Goenaga-Infante, Shireen Kassam, Emma Stokes, Christopher Hopley, Simon P Joel
PMID: 21140135   DOI: 10.1007/s00216-010-4474-1

Abstract

The formation of intracellular dimethylselenide (DMSe) as a product of exposure of non-malignant (PBMCs) and lymphoma (RL and DHL-4) cell lines to methylseleninic acid (MSA) at clinical levels is suggested here for the first time. This was achieved by analysis of cell lysates by HPLC coupled to ICP-MS via APEX-Q nebulisation, enabling limits of detection for target methyl-Se species which are up to 12-fold lower than those obtained with conventional nebulisation. Methyl-Se-glutathione (CH₃Se-SG), although detected in lysates of cells exposed to MSA, was found to be a reaction product of MSA with glutathione. This was confirmed by HPLC-ESI MS (MS) analysis of lysates of control cells (unexposed to Se) spiked with MSA. The MS/MS data obtained by collision-induced dissociation fragmentation of the ion m/z 402 (for [M+H](+) ⁸⁰Se) were consistent with the presence of CH₃Se-SG. Formation of DMSe was not detected by HPLC-ICP-MS in these spiked lysates, and it was found to require live cells in cell media containing MSA. Interestingly, the ratio of DMSe to CH₃Se-SG was significantly higher in lymphoma cells exposed to MSA in comparison to non-malignant cells. Moreover, maximum Se uptake levels in lymphoma cell lines seemed to be reached much earlier (after 10 min of MSA exposure) than in non-malignant cells. Finally, the GC-TOF-MS speciation data obtained for cell headspace suggested that the major Se species (dimethyldiselenide) appeared to be present in lymphoma cell headspace at significantly higher concentrations than in non-malignant cell headspace after only 10 min of exposure to MSA. Evidence for the presence of dimethylselenidesulfide in lymphoma cell headspace is also provided for the first time.


A method for analysis of dimethyl selenide and dimethyl diselenide by LC-ICP-DRC-MS

Kristoffer Lunøe, Søren Skov, Charlotte Gabel-Jensen, Stefan Stürup, Bente Gammelgaard
PMID: 20890781   DOI: 10.1007/s00216-010-4242-2

Abstract

The aim of this work was to develop a simple and fast high performance liquid chromatography-inductively coupled argon plasma (ICP) mass spectrometry (MS) method capable of separating and detecting the two volatile selenium species dimethyl selenide (DMeSe) and dimethyl diselenide (DMeDSe) in biological samples. Dimethyl selenide and dimethyl diselenide were separated on a short reversed phase column using an eluent containing 40% methanol and detected by dynamic reaction cell ICP-MS monitoring the (80)Se isotope. The limit of detection was 8 nM for both species (corresponding to 0.6 and 1.3 μg Se/L for DMeDSe and DMeSe, respectively). Both compounds exhibited a linear signal-concentration relationship in the investigated concentration range of 0.1-1 μM with a precision on the determinations better than 3%. The method was applied for analysis of samples from cancer cell lines incubated with methylseleninic acid, selenomethionine, Se-methylselenocysteine, and sodium selenite. DMeDSe were detected in some samples. The method offers a simple and fast analysis of DMeDSe and DMeSe using standard liquid chromatography coupled with ICP-MS equipment and interfacing.


Time-resolved study on the reactions of organic selenides with hydroxyl and oxide radicals, hydrated electrons, and H-atoms in aqueous solution, and DFT calculations of transients in comparison with sulfur analogues

Thomas Tobien, Marija Bonifacić, Sergej Naumov, Klaus-Dieter Asmus
PMID: 20431832   DOI: 10.1039/b923797f

Abstract

A complementary experimental and quantum chemical study has been undertaken on the reactivity, formation and properties of transients generated in the reaction of selected organic selenides with hydroxyl radicals, oxide radical ions, hydrated electrons and hydrogen atoms in aqueous solution. A detailed study of the OH and O (-) reactions with Me(2)Se revealed the formation of the respective adduct-radicals as precursors of (Me(2)Se thereforeSeMe(2))(+) radical cations. In case of the neutral adduct radical Me(2)Se (OH) the conversion into the three-electron bonded dimer species proceeds, in part, via the molecular (Me(2)Se thereforeOH(2))(+) radical cation. Absolute rate constants have been determined for all the underlying processes. The respective reactions with hydrated electrons and hydrogen atoms indicate that selenides exhibit a higher reactivity towards redox-active species than sulfides. A most interesting finding is that the reaction of Me(2)Se with H atoms is faster (k = 4.1 x 10(9) M(-1) s(-1)) than the reduction by hydrated electrons (k = 2.1 x 10(8) M(-1) s(-1)), precluding an electron transfer as mechanistic background. The rationale is rather an effective dissociative attack of the hydrogen atom on the selenium. Both, the e(aq)(-)- and H -induced reductions of Me(2)Se and Me(2)S lead, under cleavage of CH(3) radicals, to the direct formation of selenol and thiol, respectively. Complementary quantum chemical studies, performed with Density Functional Theory (DFT) BHandHLYP methods, confirm this mechanism. They also reveal a generally higher thermodynamic stability of the Se-centered radicals relative to the S-centered ones, e.g., for the molecular radical anions (Me(2)Se) (-) (DeltaH-27 kJ mol(-1)) and (Me(2)S) (-) (DeltaH-16 kJ mol(-1)). Despite of these stabilization energies the calculations indicate an instantaneous Se/S-CH(3) bond lengthening in the respective molecular radical anions. The same applies for the reaction of Me(2)S and Me(2)Se with H atoms. Here the calculations indicate, in fact, no thermodynamic stability of a tentative H-adduct which, therefore, is only a fictional transition state in the H -induced CH(3)-displacement process.


Exposure to Dimethyl Selenide (DMSe)-Derived Secondary Organic Aerosol Alters Transcriptomic Profiles in Human Airway Epithelial Cells

C M Sabbir Ahmed, Yumeng Cui, Alexander L Frie, Abigail Burr, Rohan Kamath, Jin Y Chen, Arafat Rahman, Tara M Nordgren, Ying-Hsuan Lin, Roya Bahreini
PMID: 31751125   DOI: 10.1021/acs.est.9b04376

Abstract

Dimethyl selenide (DMSe) is one of the major volatile organoselenium compounds released from aquatic and terrestrial environments through microbial transformation and plant metabolism. The detailed processes of DMSe leading to secondary organic aerosol (SOA) formation and the pulmonary health effects induced by inhalation of DMSe-derived SOA remain largely unknown. In this study, we characterized the chemical composition and formation yields of SOA produced from the oxidation of DMSe with OH radicals and O
in controlled chamber experiments. Further, we profiled the transcriptome-wide gene expression changes in human airway epithelial cells (BEAS-2B) after exposure to DMSe-derived SOA. Our analyses indicated a significantly higher SOA yield resulting from the OH-initiated oxidation of DMSe. The oxidative potential of DMSe-derived SOA, as measured by the dithiothreitol (DTT) assay, suggested the presence of oxidizing moieties in DMSe-derived SOA at levels higher than typical ambient aerosols. Utilizing RNA sequencing (RNA-Seq) techniques, gene expression profiling followed by pathway enrichment analysis revealed several major biological pathways perturbed by DMSe-derived SOA, including elevated genotoxicity, DNA damage, and p53-mediated stress responses, as well as downregulated cholesterol biosynthesis, glycolysis, and interleukin IL-4/IL-13 signaling. This study highlights the significance of DMSe-derived SOA as a stressor in human airway epithelial cells.


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